Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate
Description
Properties
Molecular Formula |
C11H8BrFO3 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H8BrFO3/c1-15-10(14)5-8-7-3-2-6(13)4-9(7)16-11(8)12/h2-4H,5H2,1H3 |
InChI Key |
QFPRDNBAMCIOQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC2=C1C=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Substrate Selection
-
Starting material : 2-Fluorobenzofuran derivatives (e.g., 5-bromo-2-fluorobenzofuran).
-
Solvent : Dichloromethane (DCM) at low temperatures (–20°C to room temperature).
-
Electrophilic partner : Aryl or heteroaryl groups (e.g., m-xylene, thiophene).
Example protocol :
-
Step 1 : Suspend AlCl₃ (41 mg, 0.31 mmol) and m-xylene (0.12 mL, 1.0 mmol) in DCM (2.0 mL) at –20°C.
-
Step 2 : Add 5-bromo-2-fluorobenzofuran (43 mg, 0.20 mmol) and stir for 1 h.
-
Step 3 : Quench with aqueous NaOH (2 M, 1 mL), acidify with HCl (2 M, 1 mL), and extract with DCM.
-
Step 4 : Purify via preparative thin-layer chromatography (hexane/ethyl acetate = 30:1).
Yield : 63% for analogous 2-arylbenzofurans.
Halogenation Strategies for Bromine and Fluorine Substituents
Precise positioning of halogens is achieved through directed ortho-metalation or electrophilic aromatic substitution (EAS) .
Bromination at C2
Fluorination at C6
-
Method : Utilize Balz-Schiemann reaction:
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing:
-
Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste.
-
Continuous flow systems :
-
Purification : Simulated moving bed (SMB) chromatography replaces TLC for bulk separation.
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts Route | Carboxylic Acid Esterification | Phenolic Alkylation |
|---|---|---|---|
| Total Steps | 3 | 4 | 5 |
| Overall Yield | 45–50% | 50–60% | 35–40% |
| Key Advantage | High regioselectivity | Commercial availability of acids | Mild conditions |
| Scalability | Moderate | High | Low |
Optimal route : Friedel-Crafts alkylation followed by esterification balances yield and scalability.
Challenges and Optimization Opportunities
-
Regioselectivity in halogenation :
-
Ester hydrolysis during purification :
-
Mitigation : Employ neutral alumina for chromatography instead of silica.
-
-
Catalyst cost :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 of the benzofuran ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or extending molecular complexity.
Key Observations :
-
Reactions proceed efficiently with electron-deficient aryl bromides due to the electron-withdrawing fluorine atom at position 6.
-
Copper(I) iodide enhances reaction rates in azide substitutions .
Ester Hydrolysis and Functionalization
The methyl ester group is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.
Mechanistic Insights :
-
Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway.
-
Reduction with LiAlH₄ proceeds via hydride attack at the ester carbonyl .
Electrophilic Aromatic Substitution
The benzofuran ring’s electron-rich nature allows electrophilic substitutions, though reactivity is modulated by halogen substituents.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Nitronium ion | 5-Nitro-2-bromo-6-fluorobenzofuran-3-yl acetate | 58% | |
| Br₂, FeBr₃, CH₂Cl₂, RT | Bromine | 2,5-Dibromo-6-fluorobenzofuran-3-yl acetate | 42% |
Regiochemical Notes :
-
Nitration occurs preferentially at position 5 due to directing effects of fluorine and bromine.
-
Bromination at position 5 is sterically hindered, leading to lower yields.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Catalytic Efficiency :
Cyclization and Ring-Opening Reactions
The benzofuran core can undergo cyclization to form polycyclic structures or ring-opening under harsh conditions.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH, 70°C | H₂O₂ | Epoxide intermediate (unstable) | N/A | |
| KOtBu, DMF, 120°C | Base | Ring-opened dienone derivative | 37% |
Stability Considerations :
-
Ring-opening reactions are non-trivial and often require strong bases or oxidants.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate serves as a crucial building block in the synthesis of potential therapeutic agents. Its applications in medicinal chemistry include:
- Antibacterial Agents : The compound has been studied for its ability to inhibit bacterial enzymes, suggesting potential use as an antibacterial agent.
- Anticancer Compounds : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancers. The mechanism involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| A549 | 20 | Modulation of apoptosis pathways |
Biological Studies
The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding:
- Enzyme Inhibition : It has demonstrated activity against various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown competitive inhibition against carboxylesterases with Ki values around 0.1 µM, indicating its potential utility in treating lipid metabolism disorders.
Case Study: Enzyme Inhibition Profile
A detailed investigation into the enzyme inhibition profile revealed that this compound effectively inhibits carboxylesterase enzymes, which play a significant role in drug metabolism and lipid processing.
Materials Science
In materials science, this compound is explored for its applications in organic electronic materials and polymers. Its unique structural characteristics allow for the development of new materials with enhanced electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methodological Considerations
- Crystallographic Tools: Studies on benzofuran derivatives frequently employ SHELX (e.g., SHELXL for refinement ) and ORTEP-III for structure visualization .
- Spectral Databases: Reference works like Tables of Spectral Data for Structure Determination of Organic Compounds provide critical NMR/IR benchmarks for structural elucidation.
Biological Activity
Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including nucleophilic substitution and esterification reactions. The presence of bromine and fluorine substituents enhances its reactivity and potential biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines including A-549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
2. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in cancer progression. Its mechanism may involve binding to the active sites of these enzymes, preventing their normal function. For example, studies have shown that it inhibits histone acetyltransferases (HATs), which play a critical role in gene expression regulation associated with cancer.
The interaction of this compound with molecular targets is primarily facilitated by its halogen substituents. The bromine atom enhances lipophilicity and binding affinity to target proteins, while the fluorine atom may influence metabolic stability and bioavailability.
Proposed Mechanism:
- Binding Affinity : The compound binds to the active sites of target enzymes or receptors.
- Inhibition : This binding prevents substrate access or alters enzyme conformation, leading to reduced enzymatic activity.
- Cellular Effects : Inhibition results in downstream effects on cellular signaling pathways, ultimately leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the biological activities of this compound:
- Study on Anticancer Properties : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in both A-549 and MCF-7 cell lines, suggesting its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit histone acetylation processes in treated cells, showcasing its role as a modulator of epigenetic factors involved in tumorigenesis .
Q & A
Q. What are the key steps in synthesizing Methyl 2-(2-bromo-6-fluorobenzofuran-3-yl)acetate?
The synthesis typically involves:
Precursor preparation : Starting with halogenated benzofuran derivatives (e.g., 2-bromo-6-fluorobenzoic acid) as intermediates .
Esterification : Reacting the carboxyl group with methanol under acidic or basic conditions to form the methyl ester.
Cyclization : Forming the benzofuran ring via intramolecular cyclization, often catalyzed by acids or bases.
Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the product.
Example : A related benzofuran derivative was synthesized by refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with KOH in methanol/water, followed by acidification and purification .
Q. How is the compound characterized structurally?
Key methods include:
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and planarity. For example, benzofuran rings are often planar (mean deviation <0.01 Å) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., bromo and fluoro groups).
- Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) stretching (~1700–1750 cm).
Q. What safety precautions are required when handling this compound?
- Inhalation : Move to fresh air; seek medical attention if breathing is labored .
- Skin/eye contact : Wash with soap/water for 15+ minutes; consult a physician .
- Storage : Keep in a cool, dry place away from oxidizers. Use PPE (gloves, goggles, lab coat) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during refinement?
- Software tools : Use SHELXL for refinement, which allows adjustment of thermal parameters, hydrogen bonding, and disorder modeling .
- Validation checks : Cross-validate with CIF check reports (e.g., R-factor, residual density).
- Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H⋯O bonds in carboxyl groups) to resolve dimer formation .
Q. What strategies optimize reaction yield in halogenated benzofuran synthesis?
Q. How do substituents (Br, F) influence electronic properties and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
